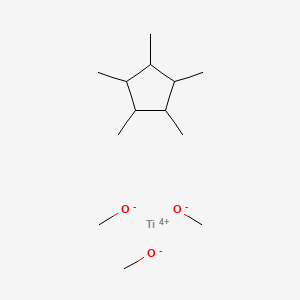
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+): is a complex compound with the molecular formula C13H24O3Ti+The compound consists of a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) involves reactions with titanium tetrachloride (TiCl4) and specific organic ligands. For example, monocyclopentadienyltitanium complexes, including those with pentamethylcyclopentadienyl ligands, are synthesized through reactions involving TiCl4 and organic ligands.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves controlled laboratory conditions to ensure the correct formation of the titanium complex.
Analyse Des Réactions Chimiques
Types of Reactions: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) undergoes various chemical reactions, including polymerization and hydrolysis. The specificity of these reactions is influenced by the ligands and the electronic and steric environment of the titanium center.
Common Reagents and Conditions: Common reagents used in these reactions include olefins and other substrates. The reactions are typically conducted under controlled conditions to ensure the desired reactivity and product formation.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, polymerization reactions can lead to the formation of polymeric materials, while hydrolysis reactions may yield different products based on the hydrolyzing agents used.
Applications De Recherche Scientifique
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) has several scientific research applications:
Synthesis of Metal-Organic Frameworks (MOFs): The compound can be utilized in the synthesis of MOFs due to its titanium center, which can act as a connecting node, while the organic components may serve as linkers.
Dye-Sensitized Solar Cells (DSSCs): The titanium component can be used as a photoanode material, improving the cell’s efficiency by enhancing electron transport.
Catalysis: The compound’s reactivity and catalytic activity make it useful in various catalytic processes, including polymerization and organic synthesis.
Mécanisme D'action
The mechanism by which methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) exerts its effects involves the coordination environment and structural details of the titanium center. The titanium center’s electronic and steric environment plays a crucial role in determining the compound’s reactivity and catalytic activity.
Comparaison Avec Des Composés Similaires
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV): Similar in structure and reactivity.
Titanium tetrachloride (TiCl4): Used in the synthesis of various titanium complexes.
Cyclopentadienyltitanium complexes: Share similar ligand structures and reactivity patterns.
Uniqueness: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is unique due to its specific ligand structure, which influences its reactivity and catalytic properties. The pentamethylcyclopentadienyl ligand provides steric hindrance and electronic effects that differentiate it from other titanium complexes.
Propriétés
Formule moléculaire |
C13H29O3Ti+ |
|---|---|
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) |
InChI |
InChI=1S/C10H20.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*1H3;/q;3*-1;+4 |
Clé InChI |
AIGPDOUTOXACDD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108031.png)
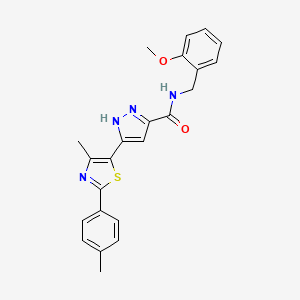
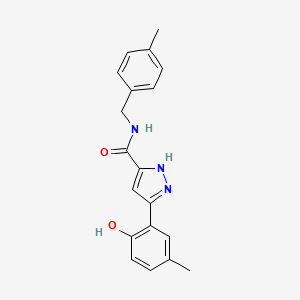
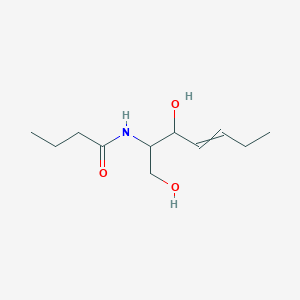
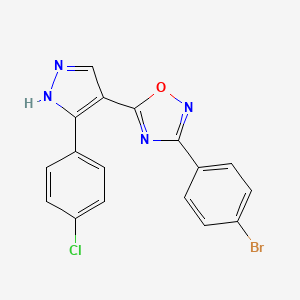
![1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108040.png)
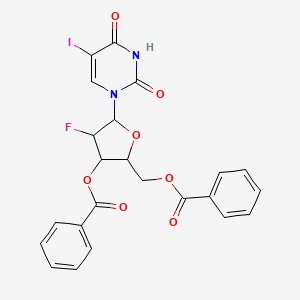
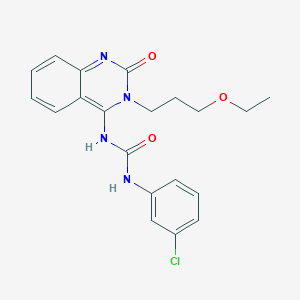
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108069.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108078.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)
![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)
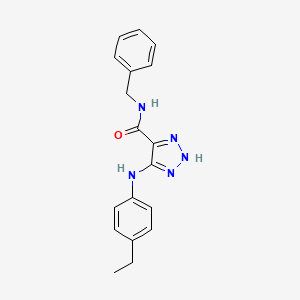
![4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14108104.png)
